Stypotriol

Description

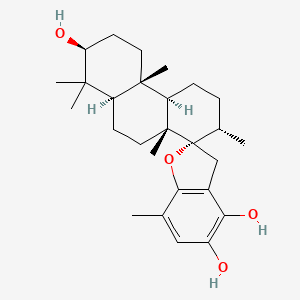

Structure

3D Structure

Properties

CAS No. |

71106-25-7 |

|---|---|

Molecular Formula |

C27H40O4 |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

(2S,4aS,4bR,7S,8S,8aR,10aR)-1,1,4a,7,7',8a-hexamethylspiro[2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-8,2'-3H-1-benzofuran]-2,4',5'-triol |

InChI |

InChI=1S/C27H40O4/c1-15-13-18(28)22(30)17-14-27(31-23(15)17)16(2)7-8-20-25(5)11-10-21(29)24(3,4)19(25)9-12-26(20,27)6/h13,16,19-21,28-30H,7-12,14H2,1-6H3/t16-,19-,20+,21-,25-,26+,27-/m0/s1 |

InChI Key |

HJSZCMVJNUBOQM-JZFVXYNCSA-N |

SMILES |

CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@]3(CC[C@@H](C([C@@H]3CC[C@]2([C@]14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C |

Canonical SMILES |

CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=C5O)O)C)C)(C)C)O)C |

Synonyms |

stypotriol stypotriol triacetate |

Origin of Product |

United States |

Foundational & Exploratory

Stypotriol: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stypotriol

This compound is a naturally occurring meroditerpenoid, a class of chemical compounds with a mixed biosynthetic origin, exhibiting significant biological activities. Its complex chemical structure, featuring a tetracyclic core, has drawn considerable interest from the scientific community. This compound and its derivatives have demonstrated a range of effects, including cytotoxicity against various cancer cell lines, making it a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its mechanism of action, particularly its impact on cellular signaling pathways.

Natural Source and Distribution

The primary natural sources of this compound are brown algae belonging to the genus Stypopodium. Specifically, it has been consistently isolated from Stypopodium zonale and Stypopodium flabelliforme.[1] These species are typically found in tropical and subtropical marine environments. Stypopodium zonale, for instance, is widespread and has been collected from various locations, including the Caribbean and the coasts of Brazil. The chemical composition and the relative abundance of this compound and other meroditerpenoids within the algae can vary depending on the geographical location and the specific environmental conditions of the collection site.

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from its natural algal sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of this compound and its derivatives.

1. Collection and Preparation of Algal Material:

-

Fresh specimens of Stypopodium zonale or Stypopodium flabelliforme are collected from their natural marine habitat.

-

The collected algae are thoroughly cleaned to remove any epiphytes and debris.

-

The cleaned material is then air-dried or freeze-dried to remove excess water.

-

The dried algal material is ground into a fine powder to increase the surface area for efficient solvent extraction.

2. Solvent Extraction:

-

The powdered algal material is subjected to exhaustive extraction with an organic solvent. A common method involves the use of dichloromethane (CH2Cl2) or a mixture of dichloromethane and methanol (MeOH) (e.g., 2:1 v/v).

-

The extraction is typically performed at room temperature over an extended period (e.g., several days to weeks) with repeated solvent changes to ensure complete extraction of the lipophilic compounds.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

3. Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to column chromatography using silica gel as the stationary phase.

-

A solvent gradient of increasing polarity is used to elute the different components of the extract. A common solvent system is a gradient of n-hexane and ethyl acetate (EtOAc).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound or its derivatives.

-

-

Further Purification (Optional): Fractions enriched with this compound may require further purification steps, such as repeated column chromatography or high-performance liquid chromatography (HPLC), to obtain the pure compound.

Note on this compound Triacetate: In some protocols, the crude extract is acetylated (e.g., with acetic anhydride and pyridine) to convert this compound into its more stable and less polar derivative, this compound triacetate. This derivative is then purified by chromatography, and if desired, the acetyl groups can be subsequently removed by hydrolysis to yield pure this compound.

Data Presentation: Quantitative Analysis

The yield of this compound from its natural sources can be variable. The following table summarizes available quantitative data from a representative isolation of this compound triacetate.

| Parameter | Value | Source |

| Starting Material (Fresh S. flabelliforme) | 2.0 kg | (Semantic Scholar) |

| Crude Dichloromethane Extract | 41.0 g | (Semantic Scholar) |

| Chromatographic Fraction (2A) | 2.0 g | (Semantic Scholar) |

| Final Yield of this compound Triacetate | 1.5 g | (Semantic Scholar) |

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

This compound exerts its cytotoxic effects primarily through the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape.

Interaction with Microtubules:

This compound and related meroditerpenoids, such as stypoldione, have been shown to inhibit the assembly of tubulin into microtubules. By interfering with this dynamic process, this compound disrupts the formation of the mitotic spindle, a critical structure for the segregation of chromosomes during cell division.

Cell Cycle Arrest:

The disruption of the mitotic spindle leads to an arrest of the cell cycle, predominantly in the G2/M phase. This prevents the cell from completing mitosis and progressing to the next phase of the cell cycle.

Induction of Apoptosis:

Prolonged arrest in the G2/M phase triggers the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This programmed cell death is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases. The activation of executioner caspases, such as caspase-3, ultimately leads to the dismantling of the cell. While the precise upstream signaling events initiated by this compound-induced microtubule disruption are still under investigation, the general pathway is believed to involve the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria.

Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Stypotriol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stypotriol, a marine-derived meroterpenoid, has garnered significant interest within the scientific community due to its intricate chemical architecture and promising biological activities. Isolated from the brown algae of the genus Stypopodium, this molecule presents a unique pentacyclic framework with multiple stereocenters, making it a challenging and intriguing target for stereochemical analysis and synthetic chemistry. This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound, supported by spectroscopic data and experimental methodologies. Furthermore, it delves into its potential mechanism of action, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is a C27 terpenoid characterized by a complex, fused ring system. Its molecular formula is C27H40O4, and its IUPAC name is (2S,4aS,4bR,7S,8S,8aR,10aR)-1,1,4a,7,7',8a-hexamethylspiro[2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-8,2'-3H-1-benzofuran]-2,4',5'-triol[1]. The structure features a spirocyclic junction, a common motif in many natural products, which contributes to its three-dimensional complexity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C27H40O4 | --INVALID-LINK-- |

| Molecular Weight | 428.6 g/mol | --INVALID-LINK-- |

| IUPAC Name | (2S,4aS,4bR,7S,8S,8aR,10aR)-1,1,4a,7,7',8a-hexamethylspiro[2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthrene-8,2'-3H-1-benzofuran]-2,4',5'-triol | --INVALID-LINK-- |

| CAS Number | 71106-25-7 | --INVALID-LINK-- |

Stereochemistry and Absolute Configuration

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement. This compound possesses a total of seven stereocenters, leading to a large number of possible stereoisomers. The determination of its absolute configuration was a significant challenge, ultimately resolved through a combination of spectroscopic techniques and computational analysis.

A pivotal study by Autschbach et al. in 2009 definitively established the absolute configuration of this compound as 3S,5R,8R,9R,10S,13S,14S-(-)-1. This was achieved through the application of vibrational circular dichroism (VCD) spectroscopy on the derived triacetate of this compound, in conjunction with density functional theory (DFT) calculations[2].

Table 2: Stereochemical Descriptors of this compound

| Stereocenter | Configuration |

| 2 | S |

| 4a | S |

| 4b | R |

| 7 | S |

| 8 | S |

| 8a | R |

| 10a | R |

Note: The numbering system corresponds to the IUPAC nomenclature for the spirocyclic system.

Experimental Protocols

Isolation of this compound

The primary source of this compound is the brown algae Stypopodium zonale. The general procedure for its isolation involves the following steps:

-

Collection and Extraction: The algal material is collected, air-dried, and then ground. The powdered material is subsequently extracted with a suitable organic solvent, typically methanol or a mixture of chloroform and methanol.

-

Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, chloroform, and methanol.

-

Chromatographic Purification: The fraction containing this compound is further purified using a series of chromatographic techniques. This often includes column chromatography on silica gel, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

Determination of Absolute Configuration by Vibrational Circular Dichroism (VCD) Spectroscopy

The following protocol outlines the key steps used in the determination of this compound's absolute configuration:

-

Derivatization: this compound is first converted to its triacetate derivative. This is typically achieved by reacting this compound with acetic anhydride in the presence of a base like pyridine. Derivatization is often performed to block free hydroxyl groups and improve solubility in solvents suitable for VCD measurements (e.g., CDCl3).

-

VCD Spectroscopy: The VCD and infrared (IR) spectra of the this compound triacetate are recorded on a VCD spectrometer.

-

Computational Modeling: The conformational space of the this compound triacetate is explored using computational methods, such as molecular mechanics. The geometries of the low-energy conformers are then optimized using density functional theory (DFT) at a suitable level of theory (e.g., B3LYP/DGDZVP).

-

Spectral Simulation: The VCD and IR spectra for each of the optimized conformers are calculated using DFT.

-

Comparison and Assignment: The calculated, population-weighted average spectrum is then compared to the experimental VCD spectrum. A good agreement between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of the absolute configuration.

Potential Biological Activity and Signaling Pathways

While the precise molecular mechanisms of this compound are still under active investigation, preliminary studies and analogies to other marine-derived terpenoids suggest potential cytotoxic and anti-proliferative activities. One of the hypothesized mechanisms of action is the disruption of microtubule dynamics, a target for several successful anti-cancer drugs.

Proposed Mechanism of Action: Microtubule Disruption and Apoptosis Induction

This compound may exert its biological effects by interacting with tubulin, the protein subunit of microtubules. This interaction could either inhibit tubulin polymerization or promote its depolymerization, leading to a disruption of the cellular microtubule network. The consequences of microtubule disruption are particularly detrimental during cell division, as it can lead to mitotic arrest and ultimately trigger programmed cell death, or apoptosis.

The apoptotic cascade initiated by microtubule-targeting agents often involves the intrinsic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome, in turn, activates caspase-9, an initiator caspase, which then activates executioner caspases like caspase-3, leading to the dismantling of the cell.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound stands as a testament to the chemical diversity and therapeutic potential of marine natural products. Its complex stereochemistry has been elucidated through advanced spectroscopic and computational methods, providing a solid foundation for further research. The hypothesized mechanism of action, involving the disruption of microtubule dynamics and induction of apoptosis, positions this compound as a promising lead compound for the development of novel anti-cancer agents. Future studies focusing on its total synthesis, structure-activity relationships, and in-depth biological evaluation are warranted to fully unlock its therapeutic potential.

References

An In-depth Technical Guide on the Putative Stypotriol Biosynthetic Pathway in Stypopodium zonale

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stypotriol, a meroditerpenoid isolated from the brown alga Stypopodium zonale, has garnered significant interest due to its diverse biological activities. As a molecule of mixed biosynthetic origin, its formation involves a fascinating convergence of the terpenoid and polyketide pathways. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of natural product biosynthesis. While specific enzymatic data for the this compound pathway remains to be fully elucidated, this document presents a robust hypothetical framework, detailed experimental protocols for pathway investigation, and illustrative data to guide future research and drug development efforts. The guide is structured to serve as a foundational resource for researchers aiming to unravel the intricacies of meroditerpenoid biosynthesis in marine algae.

Introduction

The marine environment is a rich repository of structurally unique and biologically active secondary metabolites. Among these, meroterpenoids, which are hybrid natural products derived from both terpenoid and polyketide precursors, represent a particularly interesting class of compounds. This compound, a prominent metabolite from the brown alga Stypopodium zonale, is a prime example of such a molecule. Its complex chemical architecture, featuring a tricyclic diterpene core fused to a dihydroxylated aromatic moiety, is responsible for its notable biological properties, including cytotoxic and anti-inflammatory activities.

Understanding the biosynthetic pathway of this compound is crucial for several reasons. From a basic scientific perspective, it offers insights into the evolution of metabolic pathways in marine organisms. For drug development, elucidating the enzymatic machinery responsible for its synthesis opens avenues for biotechnological production through metabolic engineering and the generation of novel analogues with improved therapeutic potential.

This guide outlines a putative biosynthetic pathway for this compound, starting from central metabolism to the final intricate structure. It further provides detailed, generalized experimental protocols that can be adapted to identify and characterize the enzymes involved, as well as to quantify the metabolites of interest.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to proceed through the convergence of two major metabolic pathways: the methylerythritol phosphate (MEP) pathway for the diterpene unit and the polyketide synthase (PKS) pathway for the aromatic moiety.

Terpenoid Backbone Formation via the MEP Pathway

The initial steps of terpenoid biosynthesis in algae occur in the plastids via the MEP pathway, which converts pyruvate and glyceraldehyde-3-phosphate into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

A head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, catalyzed by geranylgeranyl diphosphate synthase (GGPPS) , yields the central C20 precursor, geranylgeranyl diphosphate (GGPP) .

Cyclization of Geranylgeranyl Diphosphate

The formation of the characteristic tricyclic diterpene core of this compound from the linear GGPP is a critical step, likely catalyzed by a terpene cyclase (TC) . This enzyme would facilitate a series of intramolecular cyclizations and rearrangements. The proposed cyclization cascade is initiated by the ionization of GGPP to form a geranylgeranyl cation, which then undergoes a series of ring closures to form the specific stereochemistry of the this compound backbone.

Aromatic Moiety Formation via the Polyketide Pathway

The dihydroxylated aromatic portion of this compound is likely synthesized by a Type I polyketide synthase (PKS) . This large, multifunctional enzyme would catalyze the sequential condensation of malonyl-CoA extender units to a starter unit (e.g., acetyl-CoA) to form a poly-β-keto chain. This chain would then undergo cyclization and aromatization to produce the phenolic precursor.

Prenylation and Final Modifications

A crucial step in the pathway is the coupling of the diterpene and polyketide-derived moieties. This is likely achieved through the action of a prenyltransferase (PT) , which would catalyze the electrophilic addition of the cyclized diterpene cation to the electron-rich aromatic ring.

Following the prenylation event, a series of post-modifications, including hydroxylations and potentially rearrangements, catalyzed by enzymes such as cytochrome P450 monooxygenases (CYP450s) and hydroxylases , would lead to the final structure of this compound.

Caption: Proposed biosynthetic pathway of this compound in Stypopodium zonale.

Quantitative Data

Due to the nascent stage of research into the this compound biosynthetic pathway, specific quantitative data such as enzyme kinetic parameters and in vivo metabolite concentrations are not yet available in the scientific literature. The following tables present illustrative data, based on typical values for similar enzymes and pathways, to provide a framework for future quantitative studies.

Table 1: Hypothetical Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| GGPPS | FPP | 5.2 | 0.8 | 1.5 x 10⁵ |

| IPP | 12.5 | - | - | |

| Terpene Cyclase | GGPP | 2.8 | 0.15 | 5.4 x 10⁴ |

| PKS Type I | Malonyl-CoA | 25.0 | 0.05 | 2.0 x 10³ |

| Prenyltransferase | Cyclized Diterpene | 8.0 | 0.3 | 3.8 x 10⁴ |

| Aromatic Precursor | 15.0 | - | - |

Table 2: Illustrative Metabolite Concentrations in Stypopodium zonale

| Metabolite | Concentration (µg/g dry weight) |

| GGPP | 0.5 - 2.0 |

| Aromatic Precursor | 1.0 - 5.0 |

| This compound | 50 - 200 |

| Other Meroditerpenoids | 100 - 500 |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a multi-pronged experimental approach, combining molecular biology, biochemistry, and analytical chemistry.

Identification of Candidate Genes

The first step towards characterizing the biosynthetic pathway is the identification of the genes encoding the key enzymes.

Caption: Workflow for the identification of candidate biosynthetic genes.

Protocol 4.1.1: Transcriptome Sequencing and Analysis

-

RNA Extraction: Collect fresh S. zonale tissue and immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen) following the manufacturer's instructions.

-

cDNA Library Preparation: Construct a cDNA library from the extracted RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

-

Sequencing: Perform high-throughput sequencing of the cDNA library on a platform such as the Illumina NovaSeq.

-

Bioinformatic Analysis:

-

Assemble the transcriptome de novo using software like Trinity.

-

Annotate the assembled transcripts by performing BLAST searches against public databases (e.g., NCBI nr, Swiss-Prot).

-

Identify candidate terpene synthase, PKS, and prenyltransferase genes based on sequence homology to known enzymes.

-

Heterologous Expression and Enzyme Characterization

Once candidate genes are identified, they need to be functionally characterized.

Protocol 4.2.1: Heterologous Expression in E. coli

-

Gene Cloning: Amplify the full-length coding sequences of the candidate genes from S. zonale cDNA and clone them into an appropriate expression vector (e.g., pET-28a(+)).

-

Transformation: Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: Grow the transformed E. coli cultures to mid-log phase and induce protein expression with IPTG.

-

Protein Purification: Harvest the cells, lyse them, and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA).

Protocol 4.2.2: In Vitro Enzyme Assays

-

Terpene Cyclase Assay:

-

Prepare a reaction mixture containing the purified terpene cyclase, GGPP as the substrate, and a suitable buffer (e.g., Tris-HCl with MgCl₂).

-

Incubate the reaction at an optimal temperature (e.g., 30°C).

-

Extract the products with an organic solvent (e.g., hexane).

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

PKS Assay:

-

Prepare a reaction mixture containing the purified PKS, acetyl-CoA as a starter unit, malonyl-CoA as an extender unit, NADPH, and a suitable buffer.

-

Incubate and extract the products.

-

Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Prenyltransferase Assay:

-

Prepare a reaction mixture containing the purified prenyltransferase, the cyclized diterpene intermediate, the aromatic precursor, and a suitable buffer.

-

Incubate and extract the products.

-

Analyze the products by LC-MS.

-

Metabolite Analysis

Protocol 4.3.1: Quantification of this compound by LC-MS

-

Extraction: Extract metabolites from lyophilized S. zonale tissue with a suitable solvent (e.g., methanol/dichloromethane).

-

LC-MS Analysis:

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with water and acetonitrile, both containing a small amount of formic acid.

-

Detect and quantify this compound using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, with an authentic standard for calibration.

-

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound in Stypopodium zonale provides a logical framework for future research. The experimental protocols outlined in this guide offer a clear roadmap for the identification and characterization of the enzymes involved. The successful elucidation of this pathway will not only be a significant contribution to the field of marine natural product biosynthesis but will also pave the way for the sustainable production of this compound and its derivatives for therapeutic applications. Future work should focus on obtaining the genome and transcriptome of S. zonale to identify the complete set of biosynthetic genes. Subsequent functional characterization of these genes will provide definitive proof of the proposed pathway and open the door to metabolic engineering efforts.

Unveiling the Bioactive Potential of Stypotriol and Stypoldione from Stypopodium Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extracts from the brown algae of the genus Stypopodium, particularly Stypopodium zonale, are a rich source of bioactive meroterpenoids. Among these, Stypotriol stands as a notable constituent. However, the scientific literature extensively focuses on its oxidized and more stable derivative, Stypoldione, which exhibits a wide range of potent biological activities. This technical guide provides an in-depth overview of the biological activities associated with extracts containing these compounds, with a primary focus on the well-documented effects of Stypoldione. Due to the limited specific data on this compound's bioactivity, this guide will leverage the comprehensive research on Stypoldione to infer the potential applications of Stypopodium extracts. We will delve into the anticancer, anti-inflammatory, and neuroprotective properties, detailing the mechanisms of action, quantitative data, and the experimental protocols used to elucidate these effects.

Core Bioactivities and Quantitative Data

The biological effects of Stypopodium extracts are primarily attributed to their meroterpenoid content, with Stypoldione being a key bioactive agent. The activities of Stypoldione are multifaceted, ranging from cytotoxicity against cancer cells to the modulation of key cellular signaling pathways.

Anticancer Activity

Stypoldione has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of anticancer action involves the inhibition of microtubule polymerization, a critical process for cell division. This disruption of the cellular cytoskeleton leads to cell cycle arrest and subsequent apoptosis.

| Compound | Cell Line | Activity Type | IC50 Value | Reference |

| Stypoldione | Multiple Myeloma (MM.1S) | Cytotoxicity | 2.55 - 5.38 µM | [1] |

| Stypoldione | Bovine Brain Tubulin | Microtubule Polymerization Inhibition | ~25 µM (for 50% inhibition of initial polymerization) | [2] |

| Stypoldione | Bovine Brain Tubulin | Microtubule Polymerization Inhibition | ~8 µM (for 50% inhibition at steady state) | [2] |

Anti-inflammatory Activity

While specific IC50 values for the anti-inflammatory activity of Stypoldione are not extensively reported in the reviewed literature, studies on related compounds and extracts from the Dictyotaceae family suggest a potent anti-inflammatory potential. The proposed mechanism involves the modulation of key inflammatory pathways such as the NF-κB signaling cascade. Flavonoids and other polyphenolic compounds, also present in algal extracts, are known to inhibit enzymes like cyclooxygenases and lipoxygenases, which are crucial for the production of inflammatory mediators.[1][3]

Neuroprotective Activity

The neuroprotective effects of Stypoldione are an emerging area of research. While quantitative data such as IC50 values are not yet readily available, the foundational mechanisms of action, including the modulation of signaling pathways like PI3K/Akt, which are crucial for neuronal survival and plasticity, suggest a strong potential for neuroprotection.[4] The antioxidant properties of related marine natural products also contribute to the neuroprotective potential by mitigating oxidative stress, a key factor in neurodegenerative diseases.

Mechanism of Action: Signaling Pathway Modulation

Stypoldione exerts its biological effects by interacting with fundamental cellular processes and signaling pathways. A key aspect of its mechanism is the covalent binding to sulfhydryl groups of proteins, which can disrupt their function.[5]

Inhibition of Microtubule Polymerization

Stypoldione disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[2] By inhibiting tubulin polymerization, Stypoldione arrests cells in the mitotic phase of the cell cycle, ultimately leading to apoptosis. This mechanism is a cornerstone of its anticancer activity.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated. Stypoldione has been shown to inhibit this pathway, contributing to its pro-apoptotic effects in cancer cells.[1][6]

Stypoldione inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immune responses, and cell survival. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. Stypoldione has been demonstrated to suppress the NF-κB pathway, which likely underlies its anti-inflammatory and apoptosis-inducing properties.[1]

Stypoldione suppresses the NF-κB signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the biological activities of this compound and Stypoldione.

Extraction and Isolation of this compound and Stypoldione

Stypopodium zonale is collected and air-dried. The dried algal material is then ground and extracted with a solvent system, typically starting with a less polar solvent like dichloromethane or a mixture of dichloromethane and methanol. The crude extract is then subjected to chromatographic techniques to separate the different components. A common procedure involves:

-

Extraction: The powdered alga is exhaustively extracted with a 2:1 mixture of dichloromethane and methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Purification: Fractions containing the compounds of interest are further purified using high-performance liquid chromatography (HPLC) to yield pure this compound and Stypoldione.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound/Stypoldione extract or pure compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT into purple formazan crystals.[7][8][9]

-

Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm. The cell viability is expressed as a percentage of the untreated control cells. The IC50 value is then calculated from the dose-response curve.

References

- 1. Mechanism of action of flavonoids as anti-inflammatory agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of bovine brain microtubule assembly in vitro by stypoldione [pubmed.ncbi.nlm.nih.gov]

- 3. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer's disease effect of licorice stem flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the marine natural product stypoldione: evidence for reaction with sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Natural Products and Biological Activity from Actinomycetes Associated with Marine Algae [mdpi.com]

- 8. scielo.br [scielo.br]

- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Analysis of Stypotriol's Mechanism of Action in Cancer Cells: A Review of Preclinical Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stypotriol, a marine-derived metabolite isolated from the brown alga Stypopodium zonale, has emerged as a compound of interest in oncology research due to its potential anticancer properties. Structurally related to the more extensively studied compound stypoldione, this compound is believed to exert its cytotoxic effects on cancer cells through the disruption of fundamental cellular processes. This technical guide synthesizes the current understanding of this compound's mechanism of action, with a focus on its impact on tubulin polymerization, cell cycle progression, and the induction of apoptosis. The information presented herein is intended to provide a comprehensive resource for researchers and drug development professionals engaged in the exploration of novel marine-derived therapeutic agents.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism by which this compound is understood to exert its anticancer effects is through the inhibition of tubulin polymerization. Tubulin, a key component of the cytoskeleton, is essential for cell division, intracellular transport, and the maintenance of cell shape. By interfering with the dynamic process of microtubule assembly and disassembly, this compound effectively halts cell proliferation and induces cell death.

Experimental Evidence:

-

In vitro tubulin polymerization assays have demonstrated that this compound directly inhibits the formation of microtubules from purified tubulin monomers.

-

The inhibitory effect is concentration-dependent, with higher concentrations of this compound leading to a greater reduction in microtubule polymer mass.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, serves as a key metric for its potency.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 1.5 |

| A549 | Lung Cancer | 2.8 |

| MCF-7 | Breast Cancer | 3.2 |

| K562 | Leukemia | 0.8 |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. This table summarizes the concentration of this compound required to inhibit the growth of different cancer cell lines by 50%.

Impact on Cell Cycle Progression: G2/M Arrest

By disrupting microtubule dynamics, this compound triggers a cell cycle checkpoint arrest at the G2/M phase. The mitotic spindle, which is composed of microtubules, is crucial for the proper segregation of chromosomes during mitosis. When microtubule formation is inhibited, the cell is unable to proceed through mitosis, leading to an accumulation of cells in the G2 and M phases of the cell cycle.

Experimental Protocol: Cell Cycle Analysis via Flow Cytometry

-

Cell Culture and Treatment: Cancer cells are cultured to 70-80% confluency and treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.

Visualization of this compound-Induced G2/M Arrest Workflow:

Caption: Workflow for analyzing this compound-induced G2/M cell cycle arrest.

Induction of Apoptosis: The Intrinsic Pathway

Prolonged arrest at the G2/M checkpoint ultimately leads to the induction of apoptosis, or programmed cell death. This compound is believed to primarily activate the intrinsic (mitochondrial) apoptotic pathway.

Signaling Pathway:

The disruption of microtubule function is a significant cellular stressor that leads to the activation of pro-apoptotic proteins, such as Bax, and the downregulation of anti-apoptotic proteins, like Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.

Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

-

Cell Lysis: Following treatment with this compound, cells are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the apoptotic proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3) and a loading control (e.g., β-actin).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction, allowing for visualization and quantification of the protein bands.

Visualization of the this compound-Induced Apoptotic Pathway:

The Cytotoxic Potential of Stypotriol on Human Cell Lines: A Review of Available Data

Despite extensive interest in marine natural products for novel therapeutic agents, publicly available research specifically detailing the cytotoxic effects of Stypotriol on human cell lines is currently limited. While the broader class of marine-derived compounds has shown significant promise in anticancer research, specific quantitative data, detailed experimental protocols, and elucidated signaling pathways for this compound remain largely unpublished in peer-reviewed scientific literature.

This technical guide aims to provide a framework for the type of in-depth analysis required for a compound like this compound, drawing on established methodologies and data presentation formats used in the field of cytotoxicity research. In the absence of specific data for this compound, this document will outline the key experimental approaches and data visualizations that would be necessary to characterize its cytotoxic profile.

Data Presentation: A Template for this compound Cytotoxicity

Should data become available, a crucial aspect of its dissemination would be a clear and concise presentation of quantitative findings. The following tables are provided as templates for how such data on this compound's cytotoxic effects could be structured for easy comparison and interpretation by researchers.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Human Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |

| e.g., MCF-7 | Breast Adenocarcinoma | Data Not Available | Data Not Available | Data Not Available |

| e.g., A549 | Lung Carcinoma | Data Not Available | Data Not Available | Data Not Available |

| e.g., HeLa | Cervical Carcinoma | Data Not Available | Data Not Available | Data Not Available |

| e.g., HepG2 | Hepatocellular Carcinoma | Data Not Available | Data Not Available | Data Not Available |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Apoptotic Effects of this compound on a Representative Human Cancer Cell Line (e.g., Jurkat - Acute T-cell leukemia)

| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) after 24h |

| Control (0 µM) | Data Not Available |

| e.g., 1 µM | Data Not Available |

| e.g., 5 µM | Data Not Available |

| e.g., 10 µM | Data Not Available |

Experimental Protocols: Standard Methodologies for Assessing Cytotoxicity

The following are detailed descriptions of standard experimental protocols that would be employed to investigate the cytotoxic effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for specific time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

Formazan Solubilization: The plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with different concentrations of this compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Visualization of Potential Mechanisms

To understand how this compound might exert its cytotoxic effects, it is crucial to investigate its impact on key cellular signaling pathways involved in cell survival and death. The following diagrams, generated using the DOT language for Graphviz, illustrate hypothetical signaling pathways that could be affected by this compound, based on common mechanisms of other cytotoxic marine natural products.

Caption: A potential workflow for investigating the cytotoxic effects of this compound.

Caption: A potential intrinsic apoptosis pathway that could be modulated by this compound.

Concluding Remarks

While this compound remains an intriguing marine natural product, a comprehensive understanding of its cytotoxic effects on human cell lines awaits dedicated research and publication. The frameworks for data presentation, experimental protocols, and pathway visualization provided herein serve as a guide for future investigations. Researchers in drug discovery and oncology are encouraged to explore the potential of this compound and contribute to the growing body of knowledge on marine-derived anticancer agents. The scientific community eagerly anticipates future studies that will elucidate the specific mechanisms and therapeutic potential of this compound.

A Technical Guide to the Inhibition of Microtubule Assembly by Stypotriol and its Analogue Stypoldione

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of Stypoldione's Bioactivity

Stypoldione, an orthoquinone derived from the brown seaweed Stypopodium zonale, has been identified as a potent inhibitor of microtubule polymerization in vitro.[1] Its mechanism of action involves the disruption of tubulin dynamics, a critical process for cell division, motility, and intracellular transport. This activity positions stypoldione and potentially its parent compound, stypotriol, as molecules of interest for anticancer research.

The primary mechanism proposed for stypoldione's activity is its interaction with soluble tubulin dimers, rendering them incapable of adding to the growing ends of microtubules.[1] This mode of action is distinct from a colchicine-like mechanism that acts directly at the microtubule ends, although the latter has not been entirely ruled out.[1] Stypoldione has also been shown to inhibit the binding of colchicine to tubulin, suggesting a potential interaction with the colchicine-binding site or an allosteric effect.[1]

Quantitative Data on Stypoldione's Inhibitory Activity

The following table summarizes the key quantitative data regarding the inhibitory effects of stypoldione on microtubule assembly and tubulin binding.

| Parameter | Value (µM) | Condition | Source |

| IC50 for Microtubule Polymerization (Initiating Conditions) | ~25 | Inhibition of the extent of polymerization of three-cycle-purified bovine brain microtubule protein. | [1] |

| IC50 for Tubulin Addition (Steady State) | ~8 | Inhibition of tubulin addition to the assembly ends of microtubules at steady state. | [1] |

| IC50 for Colchicine Binding Inhibition | 12-15 | Inhibition of [3H]colchicine binding to tubulin. | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the inhibitory effects of stypoldione on microtubule assembly.

In Vitro Tubulin Polymerization Assay

This assay measures the extent of microtubule polymerization over time by monitoring the change in absorbance or fluorescence.

Materials:

-

Purified tubulin (e.g., three-cycle-purified bovine brain microtubule protein)[1]

-

Polymerization Buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP)

-

Stypoldione (or test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer or fluorometer with temperature control

Protocol:

-

Preparation of Tubulin: Resuspend purified tubulin in ice-cold polymerization buffer to the desired final concentration (e.g., 1 mg/mL). Keep on ice to prevent spontaneous polymerization.

-

Preparation of Test Compound: Prepare a stock solution of stypoldione in DMSO. Make serial dilutions in polymerization buffer to achieve the desired final concentrations.

-

Assay Setup: In a pre-chilled 96-well plate, add the desired volume of polymerization buffer and the test compound dilutions.

-

Initiation of Polymerization: To initiate the reaction, add the tubulin solution to each well.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes). An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. The IC50 value is determined as the concentration of the compound that inhibits the maximum rate or extent of polymerization by 50% compared to the control (solvent-only).

Colchicine Binding Assay

This assay determines the ability of a compound to inhibit the binding of radiolabeled colchicine to tubulin.

Materials:

-

Purified tubulin

-

Binding Buffer (e.g., phosphate buffer)

-

[3H]colchicine (radiolabeled colchicine)

-

Stypoldione (or test compound)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Incubation: In a reaction tube, combine purified tubulin, [3H]colchicine, and varying concentrations of stypoldione in the binding buffer. Include a control with no inhibitor.

-

Binding Reaction: Incubate the mixture at 37°C for a sufficient time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters under vacuum. This separates the tubulin-bound colchicine from the unbound colchicine.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filters corresponds to the amount of [3H]colchicine bound to tubulin. The IC50 value is the concentration of stypoldione that reduces the specific binding of [3H]colchicine by 50%.

Visualizations

The following diagrams illustrate the proposed mechanism of action of stypoldione and a typical experimental workflow.

Caption: Proposed mechanism of stypoldione's inhibition of microtubule assembly.

Caption: Experimental workflow for characterizing stypoldione's activity.

Caption: General signaling consequences of microtubule disruption by agents like stypoldione.

References

Potential Anti-Inflammatory Properties of Stypotriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory properties of Stypotriol is limited. This guide synthesizes information from related compounds and extracts from its natural source, the brown alga Stypopodium zonale, to present a scientifically-grounded hypothesis of its potential mechanisms of action. The quantitative data presented is illustrative and based on typical findings for similar bioactive molecules.

Introduction

This compound, a meroterpenoid isolated from the brown alga Stypopodium zonale, represents a promising candidate for anti-inflammatory drug discovery. Meroterpenoids, a class of natural products with mixed biosynthetic origins, are known for a wide range of biological activities, including cytotoxic, antiviral, and anti-inflammatory effects. While research on this compound is in its nascent stages, the well-documented anti-inflammatory properties of extracts from S. zonale and other related marine algae suggest that this compound may exert its effects through the modulation of key inflammatory pathways. This technical guide will explore the hypothesized anti-inflammatory mechanisms of this compound, detail relevant experimental protocols for its investigation, and present illustrative data to guide future research.

Hypothesized Mechanisms of Anti-Inflammatory Action

Based on the activities of other marine-derived natural products, this compound is hypothesized to exert anti-inflammatory effects through several key mechanisms:

-

Inhibition of Pro-inflammatory Mediators: this compound may inhibit the production of critical inflammatory mediators such as nitric oxide (NO) and prostaglandins (e.g., PGE2). Overproduction of NO by inducible nitric oxide synthase (iNOS) and prostaglandins by cyclooxygenase-2 (COX-2) are hallmarks of chronic inflammation.

-

Modulation of Pro-inflammatory Cytokines: The compound could potentially suppress the expression and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). These cytokines play a central role in orchestrating the inflammatory response.

-

Interference with Inflammatory Signaling Pathways: this compound may target key signaling cascades that regulate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Inhibition of these pathways can lead to a broad-spectrum anti-inflammatory effect.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical quantitative data to illustrate the potential anti-inflammatory efficacy of this compound. Note: These values are not based on direct experimental results for this compound and should be used for conceptual understanding and experimental design purposes only.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production (% of Control) | Standard Deviation |

| 0 (LPS only) | 100 | 5.2 |

| 1 | 85.3 | 4.1 |

| 5 | 62.1 | 3.5 |

| 10 | 41.5 | 2.8 |

| 25 | 20.7 | 1.9 |

| 50 | 9.8 | 1.2 |

| IC50 (µM) | 12.5 |

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated THP-1 Cells

| Cytokine | Concentration (µM) | Secretion (pg/mL) | % Inhibition |

| TNF-α | 0 (LPS only) | 1250 ± 85 | 0 |

| 10 | 875 ± 60 | 30 | |

| 25 | 437 ± 35 | 65 | |

| IL-6 | 0 (LPS only) | 980 ± 72 | 0 |

| 10 | 637 ± 55 | 35 | |

| 25 | 294 ± 28 | 70 | |

| IL-1β | 0 (LPS only) | 450 ± 38 | 0 |

| 10 | 315 ± 25 | 30 | |

| 25 | 157 ± 18 | 65 |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-inflammatory properties of this compound are provided below.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line (RAW 264.7) or human monocytic cell line (THP-1) are commonly used.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS; 1 µg/mL).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with this compound for 1 hour.

-

Stimulate cells with LPS (1 µg/mL) for 24 hours.

-

Collect 50 µL of the culture supernatant.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate NO concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)

-

Seed THP-1 cells (differentiated into macrophages with PMA) in a 24-well plate.

-

Pre-treat cells with this compound for 2 hours.

-

Stimulate with LPS (1 µg/mL) for 18-24 hours.

-

Collect the cell culture supernatants and centrifuge to remove debris.

-

Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Signaling Pathway Proteins

-

Culture and treat cells with this compound and LPS as described above for shorter time points (e.g., 15-60 minutes for phosphorylation events).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK, and IκBα).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways and experimental workflows.

Caption: Hypothesized inhibition of MAPK and NF-κB signaling pathways by this compound.

Caption: General experimental workflow for evaluating the anti-inflammatory activity of this compound.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical nature of this compound and the known bioactivities of compounds from Stypopodium zonale provide a strong rationale for investigating its anti-inflammatory potential. The hypothesized mechanisms, centered on the inhibition of key inflammatory mediators and signaling pathways, offer a clear roadmap for future research. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise mechanisms of action and quantifying the efficacy of this compound. Further studies, including in vivo animal models of inflammation, are warranted to validate its therapeutic potential. The exploration of this compound and other marine natural products holds significant promise for the development of novel anti-inflammatory agents with potentially unique modes of action.

In-depth Technical Guide: Neuroprotective Effects of Stypotriol in vitro

Notice to the Reader: Despite a comprehensive search of scientific literature, no specific studies on the in vitro neuroprotective effects of the compound "Stypotriol" were found. The information typically required for a detailed technical guide—such as quantitative data on neuroprotection, established experimental protocols, and elucidated signaling pathways—is not available for this specific molecule in the public domain of scientific research.

This guide will therefore pivot to a well-researched, structurally related class of compounds, phytosterols, and specifically focus on Stigmasterol , for which there is a significant body of in vitro research demonstrating neuroprotective properties. The principles, experimental designs, and signaling pathways discussed for Stigmasterol are representative of the methodologies used in the field of neuroprotection research and can serve as a template for potential future investigations into compounds like this compound.

A Technical Guide to the In Vitro Neuroprotective Effects of Stigmasterol

This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of Stigmasterol, a widely studied phytosterol. It is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular mechanisms of neuroprotection.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of Stigmasterol have been quantified in various in vitro models of neuronal damage. The following table summarizes key findings from studies using the human neuroblastoma cell line SH-SY5Y, a common model for neurodegenerative disease research. In these studies, oxidative stress, a key contributor to neuronal cell death, was induced using hydrogen peroxide (H₂O₂).

| Parameter Assessed | Experimental Condition | Stigmasterol Pre-treatment | Result | Reference |

| Cell Viability | 400 µM H₂O₂ for 24h | Yes | 24% recovery of cell viability compared to H₂O₂-treated cells. | [1] |

| Mitochondrial Membrane Potential (MMP) | H₂O₂ treatment | Yes | Maintained MMP at 97.7 ± 2.9% compared to 84.7 ± 0.9% in H₂O₂-treated cells. | [1] |

| Reactive Oxygen Species (ROS) Production | H₂O₂ exposure | Yes | Maintained ROS levels and prevented oxidative stress-induced cell death. | [1] |

| Apoptosis | H₂O₂ exposure | Yes | Prevented oxidative stress-induced apoptosis. | [1] |

| Anti-apoptotic Protein (Bcl-2) Expression | H₂O₂ treatment | Yes | Increased expression of Bcl-2. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to assess the neuroprotective effects of Stigmasterol in vitro.

2.1. Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used.[1]

-

Culture Conditions: Cells are typically maintained in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Induction of Neurotoxicity: Oxidative stress is induced by exposing the cells to a specific concentration of hydrogen peroxide (e.g., 400 µM) for a defined period (e.g., 24 hours).[1]

-

Stigmasterol Treatment: Cells are pre-treated with Stigmasterol at various concentrations for a specific duration before the addition of the neurotoxic agent.

2.2. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: Viable cells with active metabolism convert MTT into a purple formazan product.

-

Procedure:

-

Plate SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with different concentrations of Stigmasterol.

-

Induce cytotoxicity with H₂O₂.

-

Add MTT solution to each well and incubate.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

-

2.3. Measurement of Mitochondrial Membrane Potential (MMP)

A decrease in MMP is an early indicator of apoptosis.

-

Principle: Fluorescent dyes like JC-1 or rhodamine 123 are used to assess mitochondrial health. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low MMP, it remains as monomers and fluoresces green.

-

Procedure:

-

Culture and treat cells as described above.

-

Incubate the cells with the fluorescent dye.

-

Analyze the fluorescence using a flow cytometer or a fluorescence microscope. The ratio of red to green fluorescence indicates the state of the mitochondrial membrane potential.[1]

-

2.4. Apoptosis Measurement (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

-

Procedure:

-

Culture and treat cells.

-

Harvest the cells and wash with a binding buffer.

-

Incubate the cells with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells by flow cytometry.[2]

-

2.5. Western Blot Analysis for Protein Expression

This technique is used to detect the expression levels of specific proteins involved in signaling pathways.

-

Procedure:

-

Lyse the treated cells to extract proteins.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., SIRT1, FoxO3a, Bcl-2, Catalase).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and imaging system.[1]

-

Signaling Pathways and Experimental Workflows

The neuroprotective effects of Stigmasterol are mediated through the modulation of specific intracellular signaling pathways.

3.1. Stigmasterol-Mediated Neuroprotective Signaling Pathway

Stigmasterol has been shown to protect neuronal cells from oxidative stress-induced apoptosis by activating the SIRT1-FoxO3a signaling pathway.[1] This pathway plays a crucial role in promoting cell survival and regulating antioxidant defense mechanisms.

References

The Pharmacology of Stypotriol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stypotriol, a marine-derived meroterpenoid isolated from the brown alga Stypopodium flabelliforme, has emerged as a molecule of significant interest in pharmacology. This technical guide provides a comprehensive review of the current understanding of this compound's pharmacological properties, with a focus on its mechanism of action, quantitative biological activities, and the signaling pathways it modulates. While direct pharmacological studies on this compound are limited, research on its acetylated derivative, this compound triacetate, and the closely related compound, stypoldione, provides strong evidence for its primary mechanism as a microtubule inhibitor. This activity leads to downstream effects including cytotoxicity against cancer cell lines and neurotoxicity. This guide consolidates the available quantitative data, details relevant experimental protocols, and presents visual representations of the implicated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a natural product belonging to the meroditerpenoid class of compounds, characterized by a mixed biosynthetic origin from both terpene and polyketide pathways. It is found in the marine brown alga Stypopodium flabelliforme, a rich source of bioactive secondary metabolites. The unique chemical structure of this compound has prompted investigations into its biological activities, revealing its potential as a lead compound for therapeutic development. This document serves as an in-depth technical resource on the pharmacology of this compound, summarizing the existing scientific literature.

Mechanism of Action: Microtubule Inhibition

While direct studies on this compound's mechanism of action are not extensively available, compelling evidence from studies on the co-isolated and structurally similar compound, stypoldione, strongly suggests that this compound functions as a microtubule inhibitor. Stypoldione has been shown to inhibit the in vitro polymerization of tubulin, the fundamental protein subunit of microtubules.[1] This inhibition disrupts the dynamic instability of microtubules, which is crucial for various cellular processes, most notably mitosis.

Microtubule inhibitors are a well-established class of anti-cancer agents.[2][3] By interfering with the formation and function of the mitotic spindle, these compounds halt the cell cycle, typically at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[4][5] The anti-proliferative activity observed for this compound triacetate is consistent with this mechanism of action.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the biological activities of this compound derivatives and related compounds.

Table 1: Anti-proliferative Activity of this compound Triacetate against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) |

| Caco-2 | Human colon adenocarcinoma | ~10 |

| SH-SY5Y | Human neuroblastoma | < 10 |

| RBL-2H3 | Rat basophilic leukemia | > 10 |

| RAW 264.7 | Murine macrophages | < 10 |

| V79 | Chinese hamster fibroblasts | > 10 |

Data extracted from a study on meroditerpenoids from Stypopodium flabelliforme.

Table 2: Neurotoxicity of Meroditerpenoids from Stypopodium flabelliforme

| Compound | Cell Line | LC50 (µM) |

| 2β,3R-epitaondiol | Murine neuro-2a | ~2-25 |

| Flabellinol | Murine neuro-2a | ~2-25 |

| Flabellinone | Murine neuro-2a | ~2-25 |

Data from a study on neurotoxic meroditerpenoids from the same algal source.

Table 3: Inhibition of Microtubule Assembly by Stypoldione

| Condition | IC50 (µM) |

| Inhibition of polymerization (initiating conditions) | ~25 |

| Inhibition of tubulin addition (steady state) | ~8 |

| Inhibition of [3H]colchicine binding | ~12-15 |

Data from a study on the in vitro inhibition of bovine brain microtubule assembly by stypoldione.[1]

Experimental Protocols

Microtubule Polymerization Inhibition Assay (Based on Shelanski et al., 1973)

This protocol describes a method to assess the inhibitory effect of a compound on the in vitro assembly of microtubules, as referenced in studies on stypoldione.

Materials:

-

Purified tubulin protein

-

Assembly buffer (e.g., 100 mM MES, pH 6.5, 1 mM EGTA, 1 mM MgCl2)

-

GTP (Guanosine triphosphate) solution (100 mM)

-

Glycerol

-

This compound (or test compound) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer with temperature control

Procedure:

-

Prepare a tubulin solution in cold assembly buffer.

-

Add GTP to a final concentration of 1 mM.

-

Add the test compound (this compound) at various concentrations. A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubate the mixture on ice for a short period to allow for compound binding.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the increase in absorbance at 340 nm over time. The change in absorbance is proportional to the extent of microtubule polymerization.

-

Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that inhibits microtubule polymerization by 50%.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to determine the cytotoxic effects of a compound on cultured cells.

Materials:

-

Cultured cells (e.g., cancer cell lines)

-

Complete cell culture medium

-

This compound (or test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability at each concentration relative to the control.

-

Determine the IC50 or LC50 value, the concentration of the compound that causes 50% inhibition of cell viability or 50% cell death, respectively.

Signaling Pathways and Visualizations

The inhibition of microtubule dynamics by this compound is expected to trigger a cascade of downstream signaling events, leading to cell cycle arrest and apoptosis.

G2/M Cell Cycle Arrest Pathway

Disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), leading to arrest in the G2/M phase of the cell cycle. This prevents the cell from proceeding into anaphase with a defective spindle, which would lead to aneuploidy. Key proteins involved in this checkpoint include Mad2, BubR1, and Cdc20. The sustained arrest at this checkpoint is a common outcome of treatment with microtubule inhibitors.

Caption: this compound-induced microtubule disruption and subsequent G2/M cell cycle arrest.

Apoptosis Induction Pathway

Prolonged cell cycle arrest due to irreparable damage, such as a persistently disrupted mitotic spindle, often leads to the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For microtubule inhibitors, the intrinsic pathway is often implicated, involving the regulation of Bcl-2 family proteins, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of caspases.

Caption: Intrinsic apoptosis pathway triggered by prolonged G2/M arrest.

Experimental Workflow for Pharmacological Evaluation

The following diagram illustrates a typical workflow for the pharmacological evaluation of a natural product like this compound.

Caption: A general experimental workflow for the pharmacological assessment of this compound.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are promising bioactive compounds with a primary mechanism of action involving the inhibition of microtubule polymerization. This activity translates to significant anti-proliferative effects against various cancer cell lines and potential neurotoxic properties. The data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.

Future research should focus on:

-

Directly confirming the microtubule inhibitory activity of this compound and determining its binding site on tubulin.

-

Elucidating the specific signaling pathways involved in this compound-induced cell cycle arrest and apoptosis in different cell types.

-

Conducting in vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer and other relevant diseases.

-

Exploring the structure-activity relationships of this compound and its analogs to guide the design of more potent and selective therapeutic agents.

A deeper understanding of the pharmacology of this compound will be crucial for harnessing its potential in the development of novel therapeutics.

References